![molecular formula C13H21N3O3 B1443109 Ethyl 3-cyano-3-(4-hydroxypiperidin-1-YL)pyrrolidine-1-carboxylate CAS No. 1131451-62-1](/img/structure/B1443109.png)
Ethyl 3-cyano-3-(4-hydroxypiperidin-1-YL)pyrrolidine-1-carboxylate
Overview
Description
Ethyl 3-cyano-3-(4-hydroxypiperidin-1-YL)pyrrolidine-1-carboxylate, also known as EHPC, is a chemical compound with the molecular formula C13H21N3O3 . It has a molecular weight of 267.32 g/mol .
Synthesis Analysis
The synthesis of Ethyl 3-cyano-3-(4-hydroxy-1-piperidyl)pyrrolidine-1-carboxylate involves a stirred solution of 4-hydroxypiperidine and ethyl 3-oxopyrrolidine-1-carboxylate in 1,2-dichloroethane. Titanium isopropoxide is added to the mixture, which is then stirred at room temperature .Scientific Research Applications
Selective Androgen Receptor Modulators (SARMs)
Pyrrolidine derivatives, including Ethyl 3-cyano-3-(4-hydroxypiperidin-1-YL)pyrrolidine-1-carboxylate, have been utilized in the development of SARMs. These compounds are designed to selectively target androgen receptors, offering therapeutic potential in diseases like muscle wasting and osteoporosis .
Alzheimer’s Disease Research
The pyrrolidine ring structure is often incorporated into molecules aimed at treating neurodegenerative diseases. Compounds with this structure can influence the stereochemistry of molecules, potentially leading to the development of new treatments for Alzheimer’s disease by affecting amyloid-beta aggregation .
Cancer Therapeutics
The non-planarity and pseudorotation of the pyrrolidine ring allow for the exploration of pharmacophore space, which is crucial in cancer drug design. Ethyl 3-cyano-3-(4-hydroxypiperidin-1-YL)pyrrolidine-1-carboxylate could be a key intermediate in synthesizing novel compounds with anti-cancer properties .
Antiviral Agents
Due to its ability to be structurally diverse, the pyrrolidine scaffold is used in the synthesis of antiviral agents. The compound may serve as a precursor in creating new drugs that can inhibit viral replication in host cells .
Cardiovascular Drug Development
The stereochemistry of pyrrolidine derivatives is significant in cardiovascular drugs, where the orientation of substituents can affect the binding to enantioselective proteins. This compound could be involved in the synthesis of drugs that manage conditions like hypertension and arrhythmias .
Metabolic Disorder Treatments
Compounds with a pyrrolidine structure have been explored for their potential in treating metabolic disorders. The compound’s ability to modify physicochemical parameters makes it a candidate for developing drugs that can treat diseases like diabetes and obesity .
Safety and Hazards
properties
IUPAC Name |
ethyl 3-cyano-3-(4-hydroxypiperidin-1-yl)pyrrolidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O3/c1-2-19-12(18)15-8-5-13(9-14,10-15)16-6-3-11(17)4-7-16/h11,17H,2-8,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DITRGHJAHPIEEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(C1)(C#N)N2CCC(CC2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-cyano-3-(4-hydroxypiperidin-1-YL)pyrrolidine-1-carboxylate |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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